molecular formula C18H12ClN3O3S B2444983 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330191-21-4

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2444983
M. Wt: 385.82
InChI Key: XOLUWTCZXLRBBU-UHFFFAOYSA-N
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Description

The compound “N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide” seems to be a complex organic molecule. It appears to contain a benzothiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a benzothiazole ring, an amide group, and a pyrrolidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have a high melting point and a moderate density .

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

Chemical and Biological Properties of Benzothiazole Derivatives

Benzothiazole and its derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, are of significant interest due to their varied biological activities. These compounds are present in both synthetic bioactive molecules and natural products. They exhibit antimicrobial, antitumor, anti-inflammatory, and antiviral activities. The benzothiazole nucleus serves as a core structure in many biologically active compounds, leading to its widespread study and utilization in medicinal chemistry (Sumit, Arvind Kumar, & A. Mishra, 2020).

Spectroscopic and Structural Insights

Synthesis and Structural Analysis of Benzothiazole Compounds

The synthetic routes and structural analysis of benzothiazole derivatives, akin to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, have been explored. These studies include the synthesis of various benzothiazole derivatives and their characterization using spectroscopic methods. Such research sheds light on the diverse chemical properties and potential applications of these compounds in fields like optoelectronic materials and sensors (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLUWTCZXLRBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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